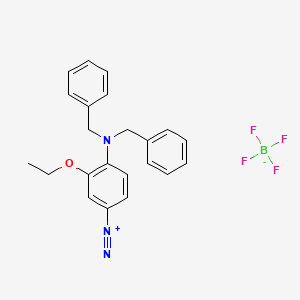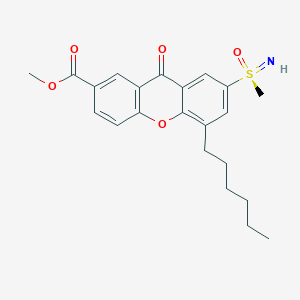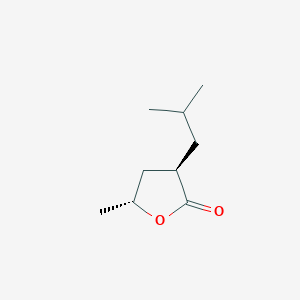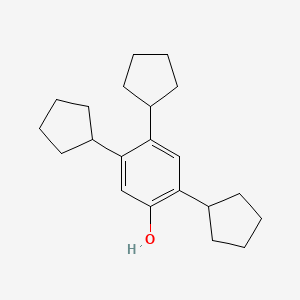
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a diazonium group attached to an aromatic ring, which is further substituted with bis(phenylmethyl)amino and ethoxy groups. The tetrafluoroborate anion serves as a counterion, providing stability to the diazonium cation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is an aromatic amine, such as 4-(Bis(phenylmethyl)amino)-3-ethoxyaniline.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Tetrafluoroborate Anion Exchange: The diazonium salt is then treated with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of diazotization and anion exchange are scalable for industrial applications. The key considerations include maintaining low temperatures during diazotization to prevent decomposition and ensuring efficient anion exchange to obtain high-purity tetrafluoroborate salts.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed
Substitution Products: Halogenated, hydroxylated, or cyanated aromatic compounds.
Azo Dyes: Colored compounds formed from azo coupling reactions.
Aromatic Amines: Formed from the reduction of the diazonium group.
Wissenschaftliche Forschungsanwendungen
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate primarily involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of azo dyes through coupling reactions with phenols or aromatic amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bis(phenylmethyl)amino)benzenediazonium tetrafluoroborate: Lacks the ethoxy group but shares similar reactivity.
3-Ethoxybenzenediazonium tetrafluoroborate: Lacks the bis(phenylmethyl)amino group but retains the ethoxy and diazonium functionalities.
4-Aminobenzenediazonium tetrafluoroborate: A simpler diazonium salt without the additional substituents.
Uniqueness
4-(Bis(phenylmethyl)amino)-3-ethoxybenzenediazonium tetrafluoroborate is unique due to the presence of both bis(phenylmethyl)amino and ethoxy groups, which can influence its reactivity and applications. The combination of these substituents can enhance its solubility, stability, and potential for forming diverse products through various chemical reactions.
Eigenschaften
CAS-Nummer |
84788-07-8 |
|---|---|
Molekularformel |
C22H22BF4N3O |
Molekulargewicht |
431.2 g/mol |
IUPAC-Name |
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C22H22N3O.BF4/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;2-1(3,4)5/h3-15H,2,16-17H2,1H3;/q+1;-1 |
InChI-Schlüssel |
NQMXZPCBBPPFGL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)





![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)

